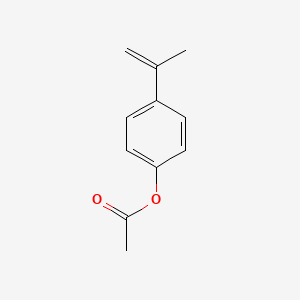
Phenol, 4-(1-methylethenyl)-, acetate
货号 B8614491
分子量: 176.21 g/mol
InChI 键: OAQWJXQXSCVMSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04070392
Procedure details


134 g of dimeric p-isopropenyl phenol are dissolved under nitrogen in 150 g of acetic acid anhydride, followed by the addition of 0.5 g of concentrated sulphuric acid. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the reaction temperature has fallen to around 30° C, the reaction mixture is slowly heated until, finally, acetic acid distils off under normal pressure. The temperature is regulated in such a way that distillation is continuous. When no more acetic acid distils over, the remaining acetic acid and the excess acetic acid anhydride are distilled off in a water jet vacuum, after which the reaction mixture is cooled. Another 5 g of concentrated sulphuric acid are then added, followed by heating in a high vacuum until p-acetoxy-α-methyl styrene distils off. The temperature of the reaction mixture is regulated in such a way that the reaction mixture distils off continuously; it is in the range from 70° to 120° C and is ultimately increased to 200° C. The reaction product which has distilled over is then redistilled; 119 g (68% of the theoretical) of p-acetoxy-α-methyl styrene are obtained in the boiling range from 80° to 82° C/0.1 Torr.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].S(=O)(=O)(O)O.[C:16](O)(=[O:18])[CH3:17]>C(OC(=O)C)(=O)C>[C:16]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([CH3:3])=[CH2:2])=[CH:5][CH:6]=1)(=[O:18])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to around 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has fallen to around 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils off under normal pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
that distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When no more acetic acid distils over, the remaining acetic acid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the excess acetic acid anhydride are distilled off in a water jet vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after which the reaction mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Another 5 g of concentrated sulphuric acid are then added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating in a high vacuum until p-acetoxy-α-methyl styrene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils off continuously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is in the range from 70° to 120° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction product which has distilled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
over is then redistilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=C)C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
